Cas no 101469-91-4 ((S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione)
(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione
- 2,5-PYRROLIDINEDIONE, 3-HYDROXY-1-(PHENYLMETHYL)-,
- 2,5-Pyrrolidinedione,3-hydroxy-1-(phenylmethyl)-, (3S)-
- (3S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
- N-Benzyl-(S)-malimide
- N-Benzyl-(3S)-hydroxysuccinimide
- 101469-91-4
- CS-0363173
- (S)-1-benzyl-3-hydroxy-2,5-pyrrolidine dione
- DTXSID00449652
- SCHEMBL2276626
- 2,5-Pyrrolidinedione, 3-hydroxy-1-(phenylmethyl)-, (3S)-
- AKOS015999523
- (S)-1-benzyl-3-hydroxy-2,5-pyrrolidinedione
- VCPKAWKGCQTPCR-VIFPVBQESA-N
- DB-362388
-
- MDL: MFCD08275390
- Inchi: 1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m0/s1
- InChI Key: VCPKAWKGCQTPCR-VIFPVBQESA-N
- SMILES: O[C@@H]1C(N(C(C1)=O)CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 205.07400
- Monoisotopic Mass: 205.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 57.6Ų
Experimental Properties
- Density: 1.385
- Melting Point: 110-111 ºC
- PSA: 57.61000
- LogP: 0.24430
(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109004896-500mg |
(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione |
101469-91-4 | 97% | 500mg |
$801.94 | 2023-09-04 | |
| Alichem | A109004896-1g |
(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione |
101469-91-4 | 97% | 1g |
$1119.36 | 2023-09-04 | |
| Fluorochem | 210572-5g |
S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione |
101469-91-4 | 95% | 5g |
£132.00 | 2022-02-28 | |
| Fluorochem | 210572-25g |
S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione |
101469-91-4 | 95% | 25g |
£396.00 | 2022-02-28 | |
| Chemenu | CM197964-1g |
(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione |
101469-91-4 | 97% | 1g |
$1230 | 2021-08-05 | |
| Ambeed | A471689-250mg |
(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione |
101469-91-4 | 97% | 250mg |
$9.0 | 2025-03-04 | |
| Ambeed | A471689-1g |
(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione |
101469-91-4 | 97% | 1g |
$24.0 | 2025-03-04 | |
| Ambeed | A471689-5g |
(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione |
101469-91-4 | 97% | 5g |
$84.0 | 2025-03-04 | |
| A2B Chem LLC | AA05689-25g |
(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione |
101469-91-4 | 98.00% | 25g |
$357.00 | 2024-04-20 | |
| Chemenu | CM197964-1g |
(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione |
101469-91-4 | 97% | 1g |
$1230 | 2023-03-07 |
(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione Suppliers
(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione
Recent Advances in the Study of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione (CAS: 101469-91-4)
In recent years, (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione (CAS: 101469-91-4) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, a chiral derivative of succinimide, has been explored for its role in modulating biological pathways, particularly in the context of enzyme inhibition and drug design. The following sections provide a comprehensive overview of the latest research findings, methodologies, and implications associated with this molecule.
Recent studies have highlighted the compound's potential as a key intermediate in the synthesis of biologically active molecules. For instance, researchers have utilized (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione as a building block for the development of novel protease inhibitors. Its chiral center and hydroxyl functionality make it a versatile scaffold for the design of enantioselective inhibitors targeting enzymes such as HIV-1 protease and thrombin. Computational modeling and X-ray crystallography have been employed to elucidate the binding modes of derivatives of this compound, providing insights into their mechanism of action.
In addition to its applications in drug discovery, (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione has been investigated for its neuroprotective properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant activity in reducing oxidative stress in neuronal cells. The researchers attributed this effect to the molecule's ability to scavenge reactive oxygen species (ROS) and modulate the Nrf2-ARE pathway, a critical regulator of cellular antioxidant responses. These findings suggest potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis and optimization of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione have also been a focal point of recent research. Advances in asymmetric synthesis techniques, including enzymatic resolution and chiral auxiliary approaches, have enabled the production of high-purity enantiomers with improved yields. Furthermore, green chemistry principles have been applied to reduce the environmental impact of synthetic processes, emphasizing the use of biodegradable catalysts and solvent-free conditions. These developments are critical for scaling up production while maintaining cost-effectiveness and sustainability.
Despite these promising advancements, challenges remain in the clinical translation of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further preclinical studies. Recent pharmacokinetic investigations have revealed variability in the compound's absorption and distribution profiles, necessitating the development of prodrug strategies or formulation enhancements. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the progression of this molecule into clinical trials.
In conclusion, (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione (CAS: 101469-91-4) represents a promising candidate for diverse pharmaceutical applications, from enzyme inhibition to neuroprotection. Ongoing research continues to uncover its mechanistic underpinnings and therapeutic potential, paving the way for innovative drug development. Future studies should focus on optimizing its pharmacological properties and exploring its efficacy in vivo, with the ultimate goal of translating these findings into clinically viable treatments.
101469-91-4 ((S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione) Related Products
- 88393-56-0((2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide)
- 191403-66-4((S)-1-Benzyl-4-hydroxy-2-pyrrolidinone)
- 108321-43-3(Butanediamide,2,3-dihydroxy-N1,N4-bis(phenylmethyl)-, (2S,3S)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)